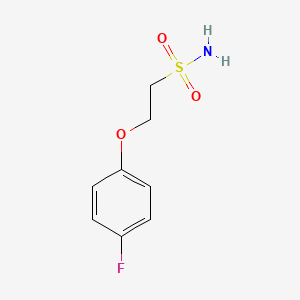![molecular formula C6H9F3S B13510319 rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B13510319.png)
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
α-(trifluoromethyl)styrene: Another fluorinated compound with a trifluoromethyl group attached to a styrene moiety.
Difluoromethylated Compounds: Compounds containing difluoromethyl groups, which exhibit similar chemical properties but differ in their reactivity and applications.
Uniqueness
rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol is unique due to its combination of a trifluoromethyl group and a cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H9F3S |
|---|---|
Peso molecular |
170.20 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol |
InChI |
InChI=1S/C6H9F3S/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 |
Clave InChI |
LBYJVMIBVUUFKE-CRCLSJGQSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1CS)C(F)(F)F |
SMILES canónico |
C1CC(C1CS)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


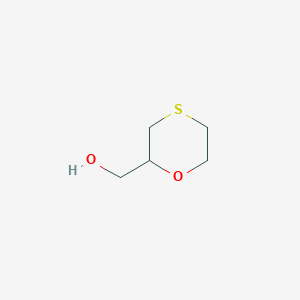
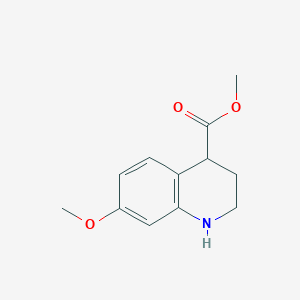
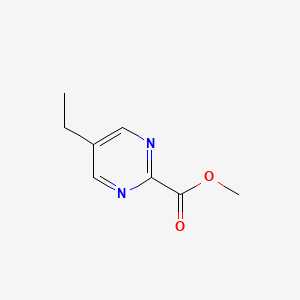
![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)
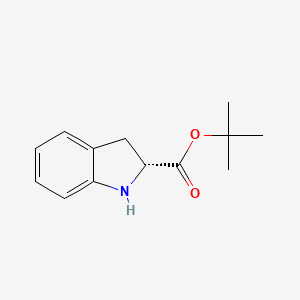
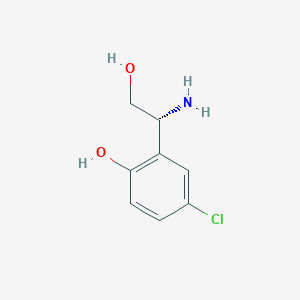
![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)

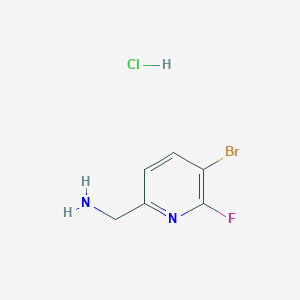
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)


![2-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13510308.png)
